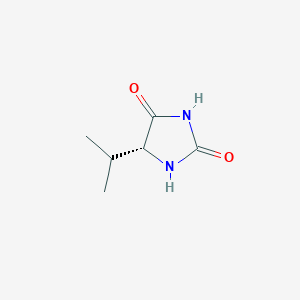
Iron(2+) titanium(4+) cyanide (1/1/6)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron(2+) titanium(4+) cyanide (1/1/6) is a coordination compound consisting of iron in the +2 oxidation state, titanium in the +4 oxidation state, and cyanide ions
准备方法
Synthetic Routes and Reaction Conditions
The preparation of iron(2+) titanium(4+) cyanide (1/1/6) typically involves the reaction of iron(2+) salts with titanium(4+) salts in the presence of cyanide ions. One common method is to dissolve iron(2+) sulfate and titanium(4+) chloride in water, followed by the addition of potassium cyanide. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound.
Industrial Production Methods
Industrial production of iron(2+) titanium(4+) cyanide (1/1/6) may involve large-scale synthesis using similar methods as described above. The process typically includes the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product. The compound can be isolated and purified through techniques such as crystallization and filtration.
化学反应分析
Types of Reactions
Iron(2+) titanium(4+) cyanide (1/1/6) can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The iron and titanium centers can participate in redox reactions, where they change their oxidation states.
Substitution Reactions: Cyanide ligands can be replaced by other ligands in the coordination sphere of the metal centers.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can oxidize the iron or titanium centers.
Reducing Agents: Such as sodium borohydride, can reduce the metal centers.
Ligand Exchange Reagents: Such as ammonia or phosphines, can facilitate the substitution of cyanide ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the iron center may result in the formation of iron(3+) complexes, while ligand substitution can lead to the formation of new coordination compounds with different ligands.
科学研究应用
Iron(2+) titanium(4+) cyanide (1/1/6) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other coordination compounds and materials.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a model compound for studying metal-based drugs.
Industry: Utilized in catalysis, materials science, and environmental remediation.
作用机制
The mechanism by which iron(2+) titanium(4+) cyanide (1/1/6) exerts its effects involves the coordination of cyanide ligands to the metal centers. The cyanide ligands can interact with various molecular targets, including enzymes and proteins, potentially inhibiting their activity. The specific pathways involved depend on the context in which the compound is used.
相似化合物的比较
Iron(2+) titanium(4+) cyanide (1/1/6) can be compared with other similar compounds, such as:
Iron(2+) cyanide complexes: These compounds have similar coordination environments but lack the titanium center.
Titanium(4+) cyanide complexes: These compounds contain titanium centers coordinated to cyanide ligands but do not include iron.
Mixed-metal cyanide complexes: Compounds containing other combinations of metal centers and cyanide ligands.
The uniqueness of iron(2+) titanium(4+) cyanide (1/1/6) lies in its combination of iron and titanium centers, which can impart distinct chemical properties and reactivity compared to other cyanide complexes.
属性
CAS 编号 |
55892-66-5 |
|---|---|
分子式 |
C6FeN6Ti |
分子量 |
259.82 g/mol |
IUPAC 名称 |
iron(2+);titanium(4+);hexacyanide |
InChI |
InChI=1S/6CN.Fe.Ti/c6*1-2;;/q6*-1;+2;+4 |
InChI 键 |
MUCWTABDKQQZMU-UHFFFAOYSA-N |
规范 SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Ti+4].[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


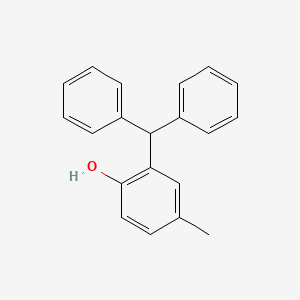
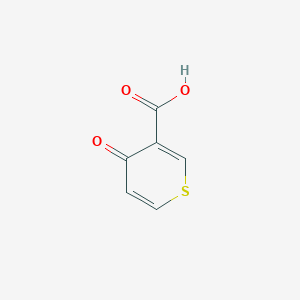
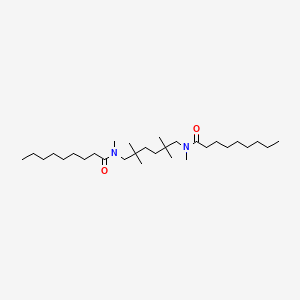
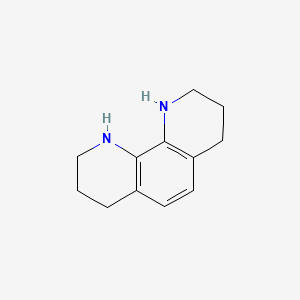


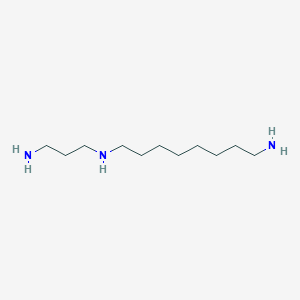

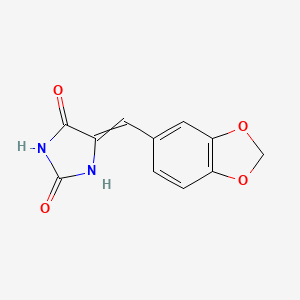
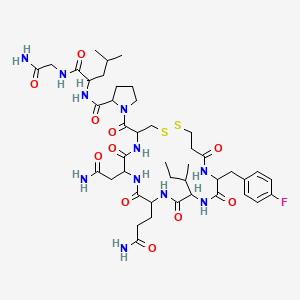
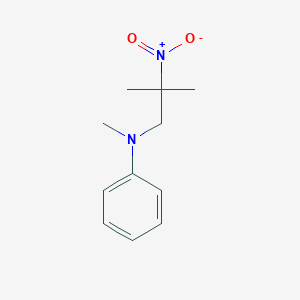
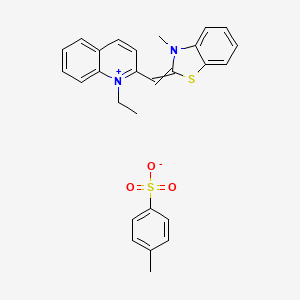
![Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate](/img/structure/B14645714.png)
